

An In-depth Technical Guide to the Physical Properties of Dextrose Monohydrate Powder

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Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **dextrose monohydrate** powder, a widely used excipient in the pharmaceutical and food industries. The following sections detail its physicochemical characteristics, flow properties, and solubility, supported by standardized experimental protocols and data presented for comparative analysis.

Physicochemical and Bulk Powder Properties

Dextrose monohydrate ($C_6H_{12}O_6 \cdot H_2O$) is a purified and crystallized D-glucose containing one molecule of water of crystallization.^[1] It presents as a white, crystalline, odorless powder with a sweet taste.^{[2][3][4]} The molecular weight of **dextrose monohydrate** is 198.17 g/mol.^{[2][5]}

Summary of Physical Properties

The key physical properties of **dextrose monohydrate** powder are summarized in the tables below, providing a consolidated view of critical parameters for formulation and development.

Table 1: General Physical and Chemical Properties

| Property | Value | References |
|------------------------|---|------------|
| Appearance | White crystalline powder | [1][2][3] |
| Odor | Odorless | [1][2][4] |
| Molecular Formula | C ₆ H ₁₂ O ₆ ·H ₂ O | [2] |
| Molecular Weight | 198.17 g/mol | [2][5] |
| Melting Point | 83°C (181°F) | [2][6][7] |
| True Density | 1.54 g/cm ³ | [2][7] |
| pH (0.5 M solution) | 5.9 | [2][4] |
| pH (20% w/v solution) | 3.5 - 5.5 | [7] |
| Moisture Content (USP) | 7.5% - 9.5% | [8] |

Table 2: Density and Flowability Characteristics

| Property | Value | References |
|----------------------------|---|------------|
| Bulk Density (Loose) | 0.55 - 0.85 g/cm ³ (550 - 850 kg/m ³) | [9][10] |
| 0.826 g/cm ³ | [7] | |
| Tapped Density (Compacted) | 0.60 - 0.875 g/cm ³ (600 - 875 kg/m ³) | [10] |
| 1.020 g/cm ³ | [7] | |
| Hausner Ratio | 1.12 - 1.45 (Calculated) | |
| Carr's Index (%) | 11 - 31 (Calculated) | |
| Flowability | Good to Poor | [11] |

Note: Hausner Ratio and Carr's Index were calculated based on the range of bulk and tapped density values provided in the references. The resulting range indicates that flowability can vary significantly.

Table 3: Solubility Profile

| Solvent | Solubility | Temperature | References |
|---------------|--------------------------------|-------------|--------------|
| Water | ~1 g / 1.1 mL (Freely Soluble) | 25°C | [2][4][5][6] |
| Ethanol (96%) | Sparingly Soluble | - | [6] |

Table 4: Particle Size Distribution

| Grade/Type | Mean Diameter (μm) | Notes | References |
|------------------------|---------------------------|--------------------------|------------|
| Dextrose Monohydrate F | ~100 | Sweet product | [12][13] |
| Dextrose Monohydrate G | ~300 | Sweet product | [12] |
| Dextrose Monohydrate M | Large grained powder | Versatile bulk sweetener | [14] |
| General | 70% > 53 μm, 40% > 250 μm | Typical distribution | [10] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of powders are crucial for reproducible and comparable results. The following sections outline standard protocols.

Determination of Bulk and Tapped Density

These properties are critical for understanding the packing behavior and flowability of a powder. The methodology is adapted from the U.S. Pharmacopeia (USP) and other standard procedures.[15][16][17]

Objective: To measure the bulk and tapped densities of **dextrose monohydrate** powder.

Apparatus:

- Graduated cylinder (250 mL, readable to 2 mL)
- Tapped density tester capable of a fixed drop height (e.g., 3 ± 0.2 mm) at a nominal rate (e.g., 250 taps per minute).[15]
- Balance (0.1% accuracy)
- Sieve (1.0 mm aperture)

Procedure:

- Sample Preparation: Gently pass a sufficient quantity of the powder through a 1.0 mm sieve to break up any agglomerates.[15]
- Bulk Density Measurement (Method 1): a. Weigh approximately 100 g (noted as 'm') of the test sample with 0.1% accuracy.[15] b. Gently introduce the sample into a dry 250 mL graduated cylinder without compacting it.[15] c. Carefully level the powder surface and read the unsettled apparent volume (V_0) to the nearest graduated unit.[15] d. Calculate the bulk density using the formula: Bulk Density = m / V_0 .[15]
- Tapped Density Measurement: a. Secure the cylinder containing the weighed powder sample in the holder of the tapped density tester. b. Subject the cylinder to a set number of taps (e.g., 10, 500, and 1250) and record the corresponding volumes.[15] c. Continue tapping in increments (e.g., 1250 taps) until the difference between succeeding volume measurements is less than or equal to 2 mL. The final volume is the tapped volume (V_f).[15] d. Calculate the tapped density using the formula: Tapped Density = m / V_f .[15]

Calculation of Compressibility Index and Hausner Ratio

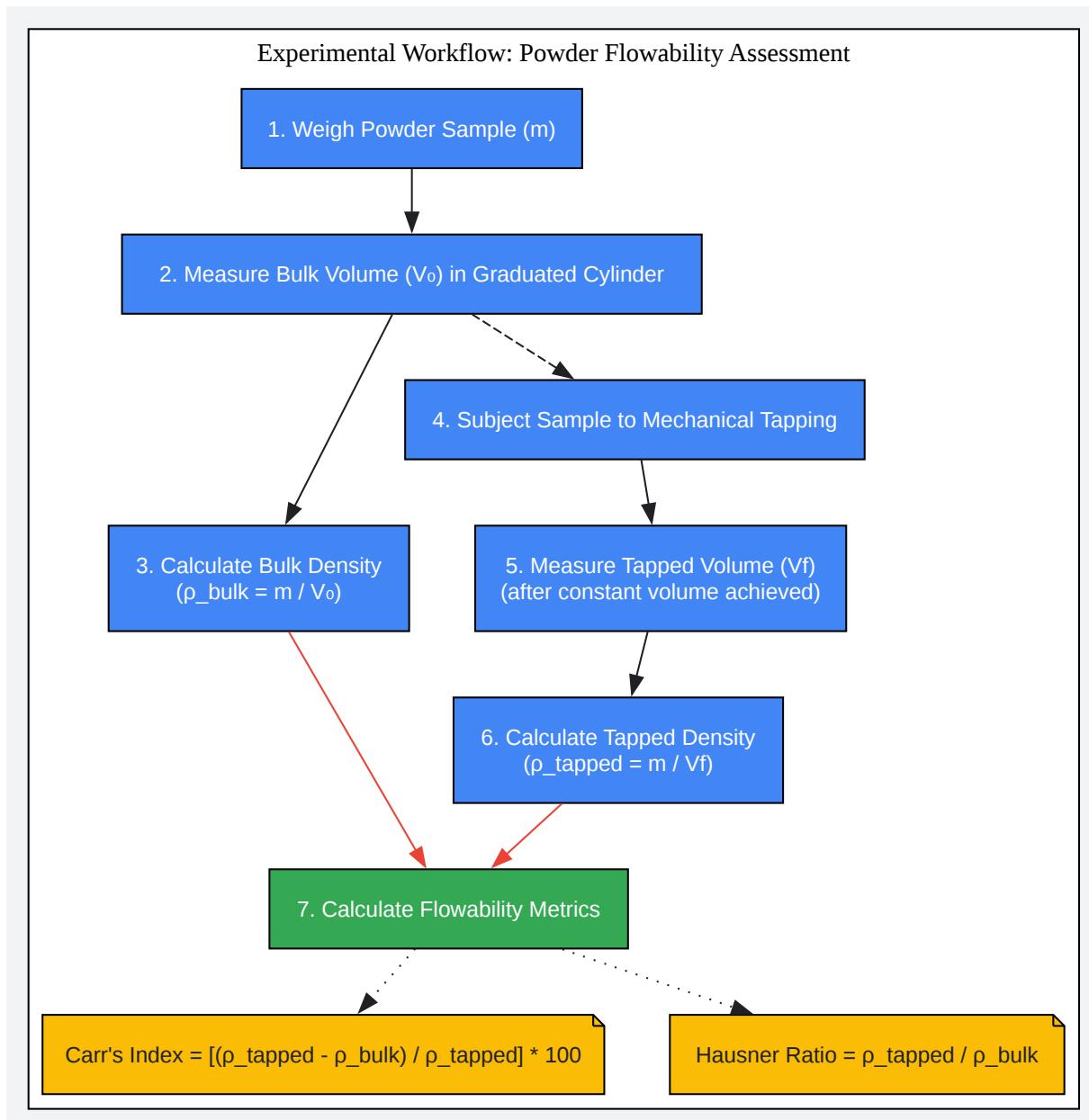
These calculated values serve as indicators of a powder's flowability and compressibility.[11][18]

Formulas:

- Carr's Index (%) = $[(\text{Tapped Density} - \text{Bulk Density}) / \text{Tapped Density}] \times 100$ [18]

- Hausner Ratio = Tapped Density / Bulk Density[\[18\]](#)

Interpretation: A lower Carr's Index or Hausner Ratio generally indicates better flowability. For example, a Hausner Ratio of less than 1.19 or a Carr's Index below 16 is often considered to indicate good powder flow.[\[11\]](#)[\[19\]](#)



Workflow: Particle Size Analysis by Sieving

1. Assemble Sieve Stack
(Largest to Smallest Aperture)
2. Weigh Powder Sample

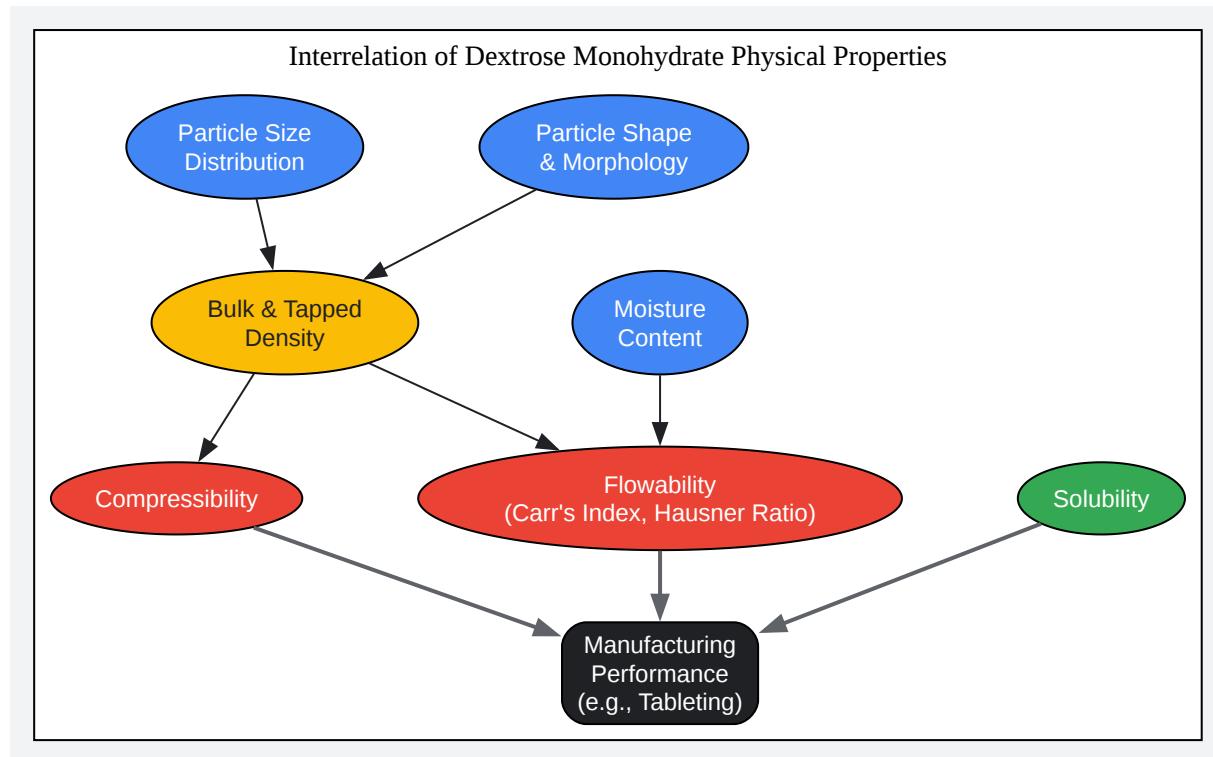
3. Load Sample onto Top Sieve

4. Mechanically Agitate for Fixed Time

5. Weigh Powder Retained on Each Sieve

6. Calculate Weight Percentage for Each Fraction

7. Report Particle Size Distribution



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